molecular formula C5H11ClN2O3 B555715 Methyl L-asparaginate monohydrochloride CAS No. 57461-34-4

Methyl L-asparaginate monohydrochloride

Cat. No. B555715
CAS RN: 57461-34-4
M. Wt: 182.6 g/mol
InChI Key: NUXSIDPKKIEIMI-LURJTMIESA-N
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Description

“Methyl L-asparaginate monohydrochloride” is a chemical compound with the molecular formula C5H11ClN2O3. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .


Synthesis Analysis

The synthesis of L-asparagine, from which Methyl L-asparaginate monohydrochloride is derived, can be achieved through biocatalysis by asparagine synthetase (AS). This method is considered more environmentally friendly and efficient compared to chemical synthesis or extraction from plants . A novel AS with high enzyme activity was obtained through gene mining strategy, expressing them in Escherichia coli BL21 (DE3) or Bacillus subtilis WB600 .


Chemical Reactions Analysis

The chemical reactions involving L-asparagine, the parent compound of Methyl L-asparaginate monohydrochloride, have been studied extensively. L-asparagine can be prepared from L-aspartic acid (L-Asp) using a coupling reaction system including whole cells expressing Lsa AS-A and Dfi PPK2-Ⅲ .

Scientific Research Applications

Role in Cancer Treatment

Methyl L-asparaginate monohydrochloride, as a derivative of L-asparaginase (L-ASP), plays a crucial role in cancer treatment, particularly in acute lymphoblastic leukemia (ALL). L-ASP functions by hydrolyzing asparagine into aspartic acid and ammonia, leading to the starvation of leukemic cells. This enzymatic activity is vital for inhibiting protein biosynthesis in lymphoblasts and is a pivotal agent in chemotherapy protocols for over 40 years (Lorenzi et al., 2006). Additionally, microbial L-asparaginase production, including from species like Bacillus licheniformis, has garnered attention for its potential in cancer treatment, highlighting the importance of finding new sources and improving pharmacodynamics and toxicological profiles (Krishnapura et al., 2015).

Biotechnological Applications

In biotechnology, L-asparaginase and its derivatives find applications in food processing. They are used to reduce the formation of acrylamide, a potential carcinogen, in fried, roasted, or baked food products. This enzymatic action inhibits the reaction between reducing sugars and asparagine, which is responsible for acrylamide formation during high-temperature cooking (Muso Cachumba et al., 2016).

Pharmaceutical and Medical Device Applications

In the pharmaceutical industry, L-asparaginase-based biosensors are an emerging technology. These biosensors are particularly effective for monitoring L-asparagine levels in ALL patients and analyzing L-asparagine concentration in foods. The mechanism of action of L-asparaginase, catalyzing L-asparagine hydrolysis and causing pH changes, is fundamental to these applications (Nunes et al., 2021).

Epigenetic Research

L-asparaginase and its derivatives are also significant in epigenetic research. Studies on canine lymphoid cell lines revealed that L-ASP sensitivity is strongly negatively correlated with the level of methylation of the asparagine synthetase (ASNS) promoter. This insight is crucial for understanding drug resistance and treatment failure in both human and canine lymphoid malignancies (Smallwood et al., 2014).

Metabolic Studies

Methyl L-asparaginate monohydrochloride is also relevant in metabolic studies. Investigations into the metabolic effects of L-ASP, including mechanisms of drug resistance and applications in non-ALL leukemia, have emphasized the importance of personalized treatment for pediatric hematological neoplasms. This includes understanding metabolic and drug resistance mechanisms associated with L-asparaginase therapy (Zhou et al., 2023).

properties

IUPAC Name

methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMQXHIJXUDQSS-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206073
Record name Methyl L-asparaginate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-asparaginate monohydrochloride

CAS RN

57461-34-4
Record name L-Asparagine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57461-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-asparaginate monohydrochloride
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Record name Methyl L-asparaginate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-asparaginate monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Szczepańska, M Zubowska, K Wyka, W Młynarski - Medicine, 2020 - journals.lww.com
Salivary immunoglobulin A level during steroids and chemothe... : Medicine Salivary immunoglobulin A level during steroids and chemotherapy treatment administered in remission …
Number of citations: 1 journals.lww.com

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